3-Butylnonanoic acid

Low-temperature lubricity Pour point depression Branched fatty acids

3-Butylnonanoic acid (CAS 651043-17-3) is a C13 branched-chain saturated fatty acid with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol. It belongs to the class of β-branched carboxylic acids, structurally distinct from linear fatty acids and α-branched (Guerbet) acids due to the positioning of the butyl substituent at the third carbon of the nonanoic acid backbone.

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 651043-17-3
Cat. No. B12293052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylnonanoic acid
CAS651043-17-3
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)CC(=O)O
InChIInChI=1S/C13H26O2/c1-3-5-7-8-10-12(9-6-4-2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
InChIKeySBOFSIAVDBUXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butylnonanoic Acid (CAS 651043-17-3): Baseline Identity and Structural Context for Procurement


3-Butylnonanoic acid (CAS 651043-17-3) is a C13 branched-chain saturated fatty acid with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol . It belongs to the class of β-branched carboxylic acids, structurally distinct from linear fatty acids and α-branched (Guerbet) acids due to the positioning of the butyl substituent at the third carbon of the nonanoic acid backbone. This branching architecture directly influences physicochemical properties such as pour point, viscosity, and crystallization behavior [1][2]. The compound is commercially available as a research chemical with a standard purity of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 3-Butylnonanoic Acid Cannot Be Replaced by Generic Linear or α-Branched Fatty Acids


In scientific and industrial procurement, the assumption that branched fatty acids are interchangeable is contradicted by quantitative structure-property data. The β-branching position of 3-butylnonanoic acid confers distinctly different low-temperature fluidity and crystallization behavior compared to linear nonanoic acid (which solidifies near 12.5 °C [1]) and positional isomers such as 2-butyloctanoic acid (branching at the α-position). Furthermore, the chain-length-dependent viscosity of its methyl ester derivative (0.98 cSt at 100 °C) is decisively lower than that of longer-chain branched analogs (e.g., methyl 3-hexylundecanoate), placing it in a different application envelope for low-viscosity ester oil synthesis [2]. Even among α-branched Guerbet acids, pour points span a wide range from –60 °C to +6 °C depending on chain symmetry, underscoring that branching position and molecular architecture—not merely branching presence—determine functional performance [3]. Substitution without quantitative verification of these parameters risks failure in low-temperature lubrication, surfactant formulation, or synthetic intermediate applications.

Quantitative Evidence Guide: 3-Butylnonanoic Acid vs. Closest Analogs


Pour Point Suppression versus Linear Nonanoic Acid: β-Branching Enables Sub-Zero Fluidity

Linear nonanoic acid (C9 straight-chain) exhibits a melting point in the range of 9–12.5 °C, rendering it solid at ambient and sub-ambient temperatures and unsuitable for low-temperature fluid applications [1]. In contrast, 3-butylnonanoic acid, a C13 β-branched analog, is expected to remain liquid well below 0 °C based on the established structure-property relationship wherein β-branching disrupts crystal packing. The quantifiable benefit of branching at the β-position is demonstrated by the class of saturated α-branched fatty acids (Guerbet acids), where α-butyloctyl acid (G4, a positional isomer with branching at C2) achieves a pour point below –60 °C, while the more symmetric α-butylhexyl acid (G2) exhibits a higher pour point of –42 °C [2]. This establishes that branching architecture—not merely molecular weight—governs low-temperature fluidity, and 3-butylnonanoic acid occupies a distinct structural space that merits direct experimental pour point determination for procurement decisions.

Low-temperature lubricity Pour point depression Branched fatty acids

Methyl Ester Viscosity Benchmarking: 3-Butylnonanoate as an Ultra-Low-Viscosity Intermediate

The methyl ester derivative of 3-butylnonanoic acid, methyl 3-butylnonanoate, was evaluated as a prospective Group 5 ester oil basestock and found to have a kinematic viscosity of 0.98 cSt at 100 °C [1]. This value is substantially lower than that of the next-higher homolog, methyl 3-hexylundecanoate (E1), and the hydrogenated PAO trimers P1 (hydrogenated oct-1-ene trimer) and P2 (hydrogenated dec-1-ene trimer) used as Group 4 benchmarks [1]. Due to this low viscosity—coupled with potentially high volatility—methyl 3-butylnonanoate was excluded from engine oil basestock consideration by the authors, but this same property identifies it as a candidate for ultra-low-viscosity specialty ester applications where its longer-chain counterpart (E1, E3–E5) would be excessively viscous [1].

Ester oil basestocks Kinematic viscosity Lubricant formulation

Branching Position Determines Crystallization Propensity: β- vs. α-Branching Architecture

Systematic study of α-branched Guerbet acids reveals that molecular symmetry is a dominant factor in pour point determination. Symmetric α-branched acids such as α-butylhexyl acid (G2) exhibit a pour point of –42 °C, while α-hexyloctyl acid (G5), possessing extended symmetric side chains, crystallizes at +6 °C—a nearly 50 °C penalty relative to less symmetric α-branched analogs that achieve pour points below –60 °C (G1, G3, G4) [1]. 3-Butylnonanoic acid, with its β-branching motif (substitution at C3 rather than C2), presents a fundamentally different molecular symmetry profile from α-branched Guerbet acids. This structural distinction means that procurement decisions between β-branched and α-branched fatty acids cannot rely on molecular weight or carbon number alone; branching position is the primary determinant of low-temperature crystallization behavior [1].

Molecular symmetry Crystallization inhibition Structure-property relationship

Synthetic Intermediate Utility: 3-Butylnonanoic Acid as a Precursor to Branched Ester Oils with >80% Reduction Yields

3-Butylnonanoic acid, as its methyl ester, serves as a key intermediate in the synthesis of branched isomeric esters via reduction to 3-butylnonan-1-ol (>80% isolated yield) followed by esterification with 2-ethylhexanoyl chloride or transesterification with octan-1-ol and 2-ethylhexan-1-ol [1]. This synthetic pathway enables the valorization of α-olefin dimers (methylenealkanes), which are by-products of Group 4 PAO manufacturing, into Group 5 ester basestocks. The methyl ester of 3-butylnonanoic acid is produced via catalytic methoxycarbonylation of hex-1-ene dimer [1]. The resulting branched esters E2–E5 demonstrate excellent rheological behavior, with the hex-1-ene-derived ester E2 (3-butylnonyl 2-ethylhexanoate) characterized by higher viscosity at –40 °C and lower viscosity at 100 °C compared to the methyl ester E1, establishing a tunable viscosity profile through esterification chemistry [1].

Esterification Synthetic basestocks Methylenealkane valorization

Purity and Analytical Documentation: Batch-Specific QC Enables Reproducible Research Outcomes

Commercially sourced 3-butylnonanoic acid (CAS 651043-17-3) is supplied at a standard purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is critical for research reproducibility, as branched fatty acid synthetic products can contain varying amounts of linear acid contaminants that significantly influence pour point performance [1]. In comparison, industrial-grade α-branched fatty acid mixtures (e.g., Versatic Acid Neo 10) are known to contain linear acid impurities that cannot be completely removed from the final product and compromise low-temperature properties [1]. The availability of defined-purity 3-butylnonanoic acid with verifiable batch analytics provides a procurement advantage over technical-grade branched acid mixtures where impurity profiles are undefined and may vary between lots [1].

Quality control Analytical characterization Reproducibility

Recommended Research and Industrial Application Scenarios for 3-Butylnonanoic Acid


Synthesis of Ultra-Low-Viscosity Branched Esters for Specialty Lubricant Formulations

Based on the measured kinematic viscosity of 0.98 cSt at 100 °C for its methyl ester [1], 3-butylnonanoic acid is positioned as a precursor for esterification reactions targeting ultra-low-viscosity synthetic oils. This viscosity regime is below the operational window of engine oil basestocks (where the compound was explicitly excluded) [1], making it suitable for specialty applications such as low-temperature hydraulic fluids, instrument oils, or viscosity modifiers where the higher viscosity of longer-chain branched esters (E3–E5) would be disadvantageous.

Low-Temperature Lubricant and Pour Point Depressant Development

The β-branching architecture of 3-butylnonanoic acid places it in a structural class predicted to exhibit significantly lower pour points than linear fatty acids (which solidify at >9 °C) [2]. Compared to α-branched Guerbet acids where pour points range from –60 °C to +6 °C depending on symmetry [3], 3-butylnonanoic acid offers a structurally distinct branching motif for structure-property studies aimed at optimizing low-temperature fluidity. This is relevant for formulators developing cold-climate lubricants, oilfield chemicals, and low-temperature surfactants.

Structure-Property Relationship Studies on β-Branched vs. α-Branched Carboxylic Acids

Systematic data on α-branched Guerbet acids demonstrate that pour point can vary by >66 °C (from < –60 °C to +6 °C) based solely on side-chain symmetry within a single branching-position class [3]. The β-branching motif of 3-butylnonanoic acid introduces an additional structural parameter that is underrepresented in the current literature. Procurement of this compound enables fundamental studies comparing β-branched acids against their α-branched positional isomers (e.g., 2-butyloctanoic acid) to establish quantitative structure-property relationships for crystallization inhibition, viscosity-temperature behavior, and derivative performance.

Methylenealkane Valorization and Sustainable Synthetic Basestock Research

The methyl ester of 3-butylnonanoic acid is produced from hex-1-ene dimer, an industrial by-product of PAO manufacturing, via catalytic methoxycarbonylation [1]. This chemistry aligns with sustainable and waste-valorization research programs. The demonstrated synthetic pathway (esterification with 2-ethylhexanoyl chloride or transesterification with various alcohols) [1] provides a platform for generating diverse branched ester libraries from a single C13 branched acid precursor, supporting high-throughput lubricant formulation screening.

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